molecular formula C4H6Br2O2S B084020 3,4-Dibromosulfolane CAS No. 15091-30-2

3,4-Dibromosulfolane

Cat. No. B084020
CAS RN: 15091-30-2
M. Wt: 277.96 g/mol
InChI Key: CGWKQCYAMPDEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromosulfolane is a chemical compound that has garnered interest for its unique properties and potential applications in various fields of chemistry and materials science. This compound is notable for its reactions with amines to produce derivatives such as 3,4-diaminosulfolane or 4-amino-2-sulfolene, which are valuable in the synthesis of other complex molecules, including biotin precursors (Kotake et al., 1976).

Synthesis Analysis

The synthesis of 3,4-Dibromosulfolane involves reactions with amines, showcasing its versatility in forming various derivatives. For instance, it reacts with amines to yield 3,4-diaminosulfolane or 4-amino-2-sulfolene derivatives, highlighting its utility in organic synthesis (Kotake et al., 1976). This reactivity forms the basis for preparing complex molecules, such as biotin precursors, demonstrating the compound's importance in synthetic chemistry.

Molecular Structure Analysis

Although the specific molecular structure analysis of 3,4-Dibromosulfolane is not detailed in the provided studies, the synthesis of similar brominated thiophene derivatives, such as 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, has been reported. These processes involve a desulfurative-fluorination-bromination reaction, indicating a method that could potentially be applied or related to the structural characterization and modifications of 3,4-Dibromosulfolane (Turkman et al., 2010).

Chemical Reactions and Properties

3,4-Dibromosulfolane's chemical reactions, particularly with amines, are crucial for its applications in organic synthesis. The ability to form 3,4-diaminosulfolane or 4-amino-2-sulfolene derivatives underscores its reactivity and potential for creating biologically active molecules (Kotake et al., 1976).

Physical Properties Analysis

The physical properties of 3,4-Dibromosulfolane, such as melting point, boiling point, and solubility, were not directly detailed in the studies reviewed. However, these properties would be influenced by its molecular structure, particularly the presence of bromine atoms, which could impact its density, vapor pressure, and interactions with solvents.

Chemical Properties Analysis

The chemical properties of 3,4-Dibromosulfolane, including its reactivity with amines and potential for further functionalization, suggest its utility in synthetic organic chemistry. The compound's ability to undergo reactions leading to a variety of derivatives makes it a valuable reagent for synthesizing complex molecules and intermediates in pharmaceutical and materials science research (Kotake et al., 1976).

Scientific Research Applications

Preparation of Biotin Precursor

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3,4-Dibromosulfolane reacts with amines to give the corresponding 3,4-diaminosulfolane or 4-amino-2-sulfolene derivatives . This reaction is used in the preparation of biotin precursor .
  • Results or Outcomes: The reaction results in the formation of N, N ′-dibenzyl- cis -ureylenetetrahydrothiophene, a precursor of biotin .

Synthesis of Tetrahydrothienothiazinopurines

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3,4-Dibromosulfolane is used in S,N-tandem heterocyclizations . This process is used in the synthesis of tetrahydrothienothiazinopurines .
  • Results or Outcomes: The reaction results in the formation of tetrahydrothienothiazinopurines .

Inhibition of Crystallization in Modified Double-Base Propellants

  • Scientific Field: Materials Science
  • Summary of Application: 3,4-Dibromosulfolane is used in the preparation of modified double-base propellants . It is used to inhibit the crystallization of DNTF (an energetic material) in these propellants .
  • Results or Outcomes: The results show that GAP can form a white gel on the surface of DNTF crystals and has a good coating effect which can significantly inhibit the crystallization .

Synthesis of 3,4-Disubstituted Maleimides

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3,4-Dibromosulfolane is used in the synthesis of 3,4-disubstituted maleimides . These compounds often show pronounced biological activity .
  • Results or Outcomes: The reaction results in the formation of 3,4-disubstituted maleimides . Certain maleimides have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms, including humans .

properties

IUPAC Name

3,4-dibromothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKQCYAMPDEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884784
Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromosulfolane

CAS RN

15091-30-2, 7311-84-4
Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15091-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromosulfolane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dibromosulfolane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4R)-3,4-dibromo-1lambda6-thiolane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromosulfolane
Reactant of Route 2
Reactant of Route 2
3,4-Dibromosulfolane
Reactant of Route 3
3,4-Dibromosulfolane
Reactant of Route 4
3,4-Dibromosulfolane
Reactant of Route 5
Reactant of Route 5
3,4-Dibromosulfolane
Reactant of Route 6
3,4-Dibromosulfolane

Citations

For This Compound
36
Citations
MG Brant, JE Wulff - Synthesis, 2015 - thieme-connect.com
The diverse substitution patterns available to 3-sulfolenes have long made them useful for the preparation of multi-substituted 1,3-diene equivalents. More recently, the 3-sulfolene motif …
Number of citations: 24 www.thieme-connect.com
H Kotake, K Inomata, Y Murata, H Kinoshita… - Chemistry …, 1976 - journal.csj.jp
It was found that 3,4-dibromosulfolane reacted with amines to give the corresponding 3,4-diaminosulfolane or 4-amino-2-sulfolene derivatives. Also, it was established that N,N′-…
Number of citations: 10 www.journal.csj.jp
T Bezmenova, TN Varshavets… - Chemistry of Heterocyclic …, 1974 - Springer
Reaction of 2-sulfolene, 4-hydroxy-2-sulfolene, 4-bromo- and 3-chloro-2-sulfolenes, 3-chloro-4-hydroxysulfolane, and 3,4-dibromo(dichloro)sulfolanes with sodium methane-, hexane-, …
Number of citations: 4 link.springer.com
YP HUO, HP ZENG, HF JIANG - Chinese Journal of Organic …, 2006 - sioc-journal.cn
3, 4-Dibromosulfolane (1) was treated with pyridine to form 4-bromo-2-sulfolene (2) by elimination reaction. 4-Bromo-2-sulfolene (2) reacted with substituted benzoic acid salts 3a~ 3c or …
Number of citations: 1 sioc-journal.cn
VV Yakovlev, AA Shklyarenko - Russian Journal of Organic Chemistry, 2008 - Springer
Known [1] cyclizations of 3, 4-dibromsulfolane originate from its ability to generate under basic conditions 3-bromo-2, 3-dihydrothiophene 1, 1-dioxide [2] which acts as dienophile and …
Number of citations: 7 link.springer.com
TE Bezmenova, PG Dul'nev - Chemistry of Heterocyclic Compounds, 1972 - Springer
The reaction ofβ,gb′ -substituted sulfolanes andβ-substituted 2- and 3-sulfolenes with aromatic amines was investigated. 4-Arylamino-2-sulfolenes and 3-arylamino-4-…
Number of citations: 3 link.springer.com
OS Moustafa, Y Yamada - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
The" history of thienoquinoxalines" actually began in 1950 with the synthesis of 1, 3-dihydro-1, 3-diphenylthieno [3, 4-b] quinoxaline-2, 2-dioxide by Overberger et al.[1]. The fusion of …
Number of citations: 15 onlinelibrary.wiley.com
DS Weinberg, C Stafford, MW Scoggins - Tetrahedron, 1968 - Elsevier
The mass spectra of nineteen cyclic sulfones are reported and fragmentation patterns are interpreted with the aid of high resolution mass measurements and deuterium labeling …
Number of citations: 28 www.sciencedirect.com
JM Landesberg, M Siegel - The Journal of Organic Chemistry, 1970 - ACS Publications
The use of N-bromosuccinimide (NBS) as an allylic brominating agent has been known for some time and has enjoyed wide applicability. 1 A lesser known, but not entirely unknown, …
Number of citations: 4 pubs.acs.org
WC Cheng, MM Olmstead, MJ Kurth - The Journal of Organic …, 2001 - ACS Publications
The preparation of functionalized 4,5,6,7-tetrahydroisoindole via a traceless solid-phase sulfone linker strategy is described. Thermolytic extrusion of SO 2 from polymer-bound 3-(…
Number of citations: 48 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.